(2S,5S)-Methyl 5-methoxytetrahydrofuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,5S)-Methyl 5-methoxytetrahydrofuran-2-carboxylate is an organic compound belonging to the class of tetrahydrofurans This compound is characterized by a tetrahydrofuran ring substituted with a methoxy group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S)-Methyl 5-methoxytetrahydrofuran-2-carboxylate typically involves the following steps:
Starting Material: The synthesis often begins with commercially available starting materials such as 2,5-dihydrofuran.
Carboxylation: The carboxylate ester is introduced via esterification, typically using a carboxylic acid derivative and a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts may be employed to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups, depending on the reagents used.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Methanol with acid or base catalysts.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted tetrahydrofuran derivatives.
Scientific Research Applications
(2S,5S)-Methyl 5-methoxytetrahydrofuran-2-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which (2S,5S)-Methyl 5-methoxytetrahydrofuran-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The methoxy and carboxylate groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2R,5R)-Methyl 5-methoxytetrahydrofuran-2-carboxylate: The enantiomer of the compound, differing in the spatial arrangement of atoms.
Methyl 5-hydroxytetrahydrofuran-2-carboxylate: Lacks the methoxy group, which can significantly alter its chemical properties and reactivity.
Ethyl 5-methoxytetrahydrofuran-2-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
(2S,5S)-Methyl 5-methoxytetrahydrofuran-2-carboxylate is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. The presence of both methoxy and carboxylate groups provides a versatile platform for further chemical modifications and applications in various fields.
This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C7H12O4 |
---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
methyl (2S,5S)-5-methoxyoxolane-2-carboxylate |
InChI |
InChI=1S/C7H12O4/c1-9-6-4-3-5(11-6)7(8)10-2/h5-6H,3-4H2,1-2H3/t5-,6-/m0/s1 |
InChI Key |
COHZQESRLCZSAL-WDSKDSINSA-N |
Isomeric SMILES |
CO[C@@H]1CC[C@H](O1)C(=O)OC |
Canonical SMILES |
COC1CCC(O1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.